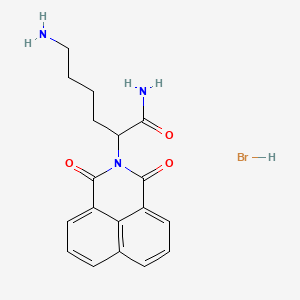
alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benz(de)isoquinoline core, an acetamide group, and an aminobutyl side chain. The monohydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 1,8-naphthalic anhydride with an appropriate amine to form the isoquinoline core. This intermediate is then reacted with 4-aminobutylamine under controlled conditions to introduce the aminobutyl side chain. The final step involves the formation of the monohydrobromide salt by reacting the free base with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to produce the compound at an industrial scale .
化学反応の分析
Types of Reactions
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
作用機序
The mechanism of action of alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
類似化合物との比較
Similar Compounds
1,8-Naphthalimide: Shares a similar core structure but lacks the aminobutyl side chain.
Mitonafide: A related compound with anticancer properties but different side chains and functional groups.
Naphthalene-1,8-dicarboximide: Another structurally related compound used in various chemical applications.
Uniqueness
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide is unique due to its specific combination of functional groups and structural features. The presence of the aminobutyl side chain and the monohydrobromide salt form enhances its solubility, stability, and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
81254-02-6 |
|---|---|
分子式 |
C18H20BrN3O3 |
分子量 |
406.3 g/mol |
IUPAC名 |
6-amino-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide;hydrobromide |
InChI |
InChI=1S/C18H19N3O3.BrH/c19-10-2-1-9-14(16(20)22)21-17(23)12-7-3-5-11-6-4-8-13(15(11)12)18(21)24;/h3-8,14H,1-2,9-10,19H2,(H2,20,22);1H |
InChIキー |
YWNHJSCTUNHAGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C(CCCCN)C(=O)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


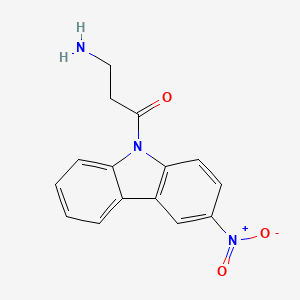
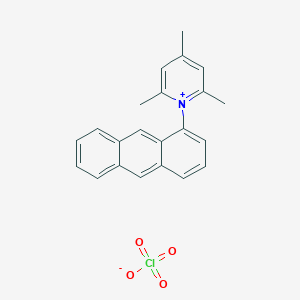
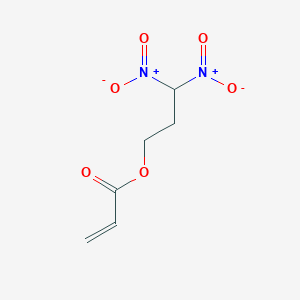
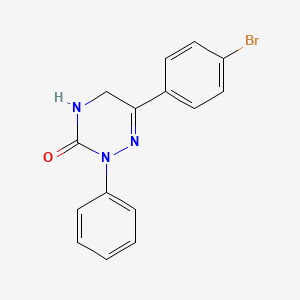
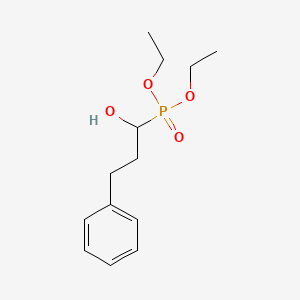

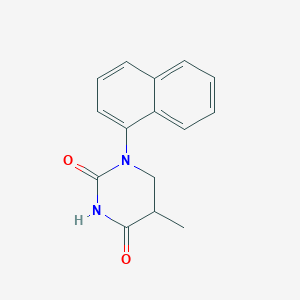
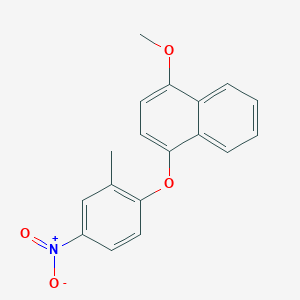
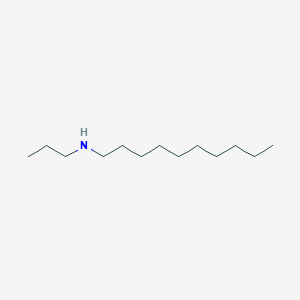
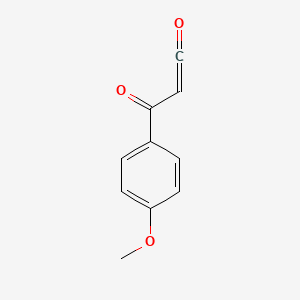
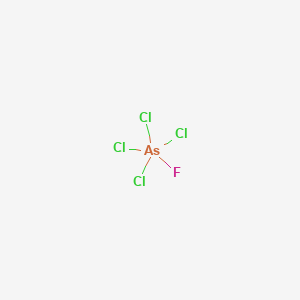
![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)

![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
